1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine
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Overview
Description
1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorotoluene, which undergoes a benzylic bromination to form 2,6-dichlorobenzyl bromide.
Nucleophilic Substitution: The 2,6-dichlorobenzyl bromide is then reacted with N-methylpiperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the benzylic bromination step can be performed in a microchannel reactor using hydrobromic acid and hydrogen peroxide as reagents . This method offers advantages such as high conversion rates and reduced risk of explosion.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in mood regulation, cognition, and movement.
Pathways Involved: The compound may modulate neurotransmitter release and reuptake, thereby influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: This compound shares a similar structure but lacks the methyl group on the piperidine ring.
2,6-Dichlorobenzyl bromide: This compound is a precursor in the synthesis of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the dichlorobenzyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Properties
Molecular Formula |
C13H18Cl2N2 |
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Molecular Weight |
273.20 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15/h2,5-6,10,16H,3-4,7-9H2,1H3 |
InChI Key |
ZZNZKORNGZGGMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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